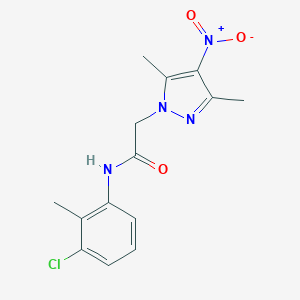![molecular formula C18H28N4O B451970 N-(1-adamantyl)-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B451970.png)
N-(1-adamantyl)-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1-adamantyl-N’-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]urea is a synthetic compound that belongs to the class of urea derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-1-adamantyl-N’-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]urea typically involves the reaction of adamantyl isocyanate with a pyrazole derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Preparation of Adamantyl Isocyanate: Adamantane is reacted with phosgene to produce adamantyl isocyanate.
Reaction with Pyrazole Derivative: The adamantyl isocyanate is then reacted with a pyrazole derivative, such as 1-ethyl-3-methyl-1H-pyrazole-4-carboxaldehyde, in the presence of a suitable base (e.g., triethylamine) to form N-1-adamantyl-N’-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]urea.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-1-adamantyl-N’-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions are conducted in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted urea derivatives with different functional groups replacing the original urea moiety.
Aplicaciones Científicas De Investigación
N-1-adamantyl-N’-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and as a pharmacological tool for studying biological pathways.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of N-1-adamantyl-N’-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]urea involves its interaction with specific molecular targets and pathways. The adamantyl group provides steric hindrance and enhances the compound’s stability, while the pyrazole moiety can interact with biological targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
- N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)
- 1-ethyl-3-methyl-1H-pyrazole-4-carboxamide
Uniqueness
N-1-adamantyl-N’-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]urea is unique due to the combination of the adamantyl and pyrazole moieties, which confer distinct chemical and biological properties. The presence of the adamantyl group enhances the compound’s stability and lipophilicity, while the pyrazole moiety provides potential for diverse biological activities. This combination makes it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C18H28N4O |
|---|---|
Peso molecular |
316.4g/mol |
Nombre IUPAC |
1-(1-adamantyl)-3-[(1-ethyl-3-methylpyrazol-4-yl)methyl]urea |
InChI |
InChI=1S/C18H28N4O/c1-3-22-11-16(12(2)21-22)10-19-17(23)20-18-7-13-4-14(8-18)6-15(5-13)9-18/h11,13-15H,3-10H2,1-2H3,(H2,19,20,23) |
Clave InChI |
NCLUJQYEFACPEF-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=N1)C)CNC(=O)NC23CC4CC(C2)CC(C4)C3 |
SMILES canónico |
CCN1C=C(C(=N1)C)CNC(=O)NC23CC4CC(C2)CC(C4)C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~-[1-(1-ADAMANTYL)ETHYL]-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE](/img/structure/B451888.png)
![4-bromo-N'-[(4-methoxy-1-naphthyl)methylene]-1-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B451889.png)

![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-2-(4-chloro-2-methylphenoxy)propanamide](/img/structure/B451893.png)
![2-Methoxyethyl 2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B451894.png)
![N'-{3-[(4-chlorophenoxy)methyl]-4-methoxybenzylidene}nicotinohydrazide](/img/structure/B451895.png)
![[1-Amino-5-(trifluoromethyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl](phenyl)methanone](/img/structure/B451896.png)
![5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N'-[(Z)-(3-hydroxyphenyl)methylidene]furan-2-carbohydrazide](/img/structure/B451898.png)

![N'-[4-methoxy-3-(thiomorpholin-4-ylmethyl)benzylidene]-2-(3-methylphenyl)quinoline-4-carbohydrazide](/img/structure/B451902.png)
![2-{[(4-Fluorophenyl)acetyl]amino}-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxamide](/img/structure/B451903.png)
![4-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]thiomorpholine](/img/structure/B451905.png)
![1-[4-(2-BROMO-4,5-DIMETHOXYPHENYL)-6-PHENYL-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINYL]-1-ETHANONE](/img/structure/B451906.png)
![5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N'~2~-[(Z)-1-(2-NAPHTHYL)METHYLIDENE]-2-FUROHYDRAZIDE](/img/structure/B451908.png)
